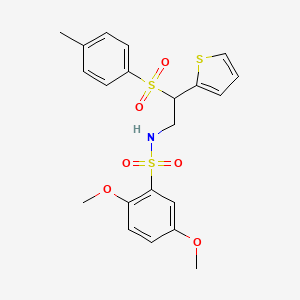

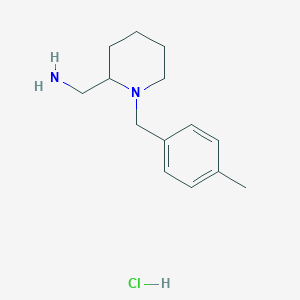

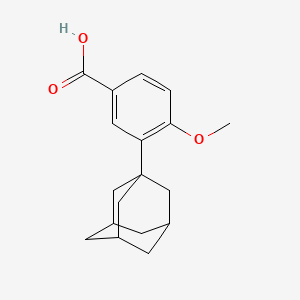

![molecular formula C19H16ClN3O3 B2630315 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-82-4](/img/structure/B2630315.png)

4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as acylation, cyclization, and reduction . For instance, the synthesis of a related compound, “N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines”, involved a series of reactions including the condensation of an aldehyde with an aromatic primary amine to form a Schiff base .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include processes such as cyclization and reduction . For example, the synthesis of a related compound involved the cyclization of an amide to form a dihydroisoquinoline derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride” are not available in the current literature .

Applications De Recherche Scientifique

Facile Synthesis and Derivative Formation

Researchers have developed efficient synthetic routes for creating substituted cinnoline and benzo[h]cinnoline derivatives, highlighting the versatility of quinoline derivatives in organic synthesis. For instance, Gomaa (2003) synthesized new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles and the 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile through a two-step process starting from tetrahalo-1,4-benzoquinones, demonstrating a method for creating diverse heterocyclic frameworks (Gomaa, 2003).

Antioxidant Activity of Heterocyclic Compounds

The compound 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile served as a precursor for the synthesis of fused heterocyclic compounds with significant antioxidant activities. Salem et al. (2015) synthesized and characterized thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, investigating their antioxidant properties, which are crucial for pharmaceutical applications (Salem et al., 2015).

One-Pot Synthesis Approaches

Efficient one-pot synthesis methods have been developed for creating 3-aminoquinolines and benzo[b]naphthyridine-3-carbonitriles, showcasing the practicality of using quinoline derivatives in streamlined synthetic routes. Wang et al. (2004) presented a facile one-pot synthesis technique for 3-aminoquinolines from ortho-aminobenzaldehydes, a method conducive to preparing key intermediates for further chemical elaboration (Wang et al., 2004).

Heterocyclic Compound Synthesis for Biological Evaluation

Quinoline derivatives have been utilized in the synthesis of compounds for biological evaluation. Kumar et al. (2019) synthesized 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives from 1,4-naphthoquinones, demonstrating their utility in creating compounds with potential pharmaceutical applications. These compounds were screened for bioactivity, showing significant antioxidant activity and cytotoxicity against cancer cell lines (Kumar et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitumor activities against various cancer cell lines .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression and induce apoptosis .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrest .

Action Environment

Similar compounds have been shown to be stable at room temperature .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3.ClH/c1-2-23-14-4-5-16-15(8-14)19(12(9-20)10-21-16)22-13-3-6-17-18(7-13)25-11-24-17;/h3-8,10H,2,11H2,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVBFLIYNCKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

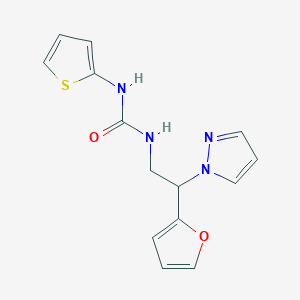

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)

![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)

![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)

![methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2630252.png)